molecular formula C51H74N5O14PS B10837306 Vinfosiltine sulfate CAS No. 142102-11-2

Vinfosiltine sulfate

Cat. No.: B10837306
CAS No.: 142102-11-2
M. Wt: 1044.2 g/mol
InChI Key: BZUUMJJIORUJAU-DVQOEFLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinfosiltine sulfate is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. It exerts its antineoplastic action by immobilizing tubulin molecules, thereby interrupting microtubule assembly/disassembly dynamics. This leads to cell cycle arrest in metaphase, preventing mitotic spindle formation .

Chemical Reactions Analysis

Vinfosiltine sulfate undergoes various chemical reactions, including:

Scientific Research Applications

Vinfosiltine sulfate has a wide range of scientific research applications:

Mechanism of Action

Vinfosiltine sulfate exerts its effects by binding to tubulin, causing microtubule depolymerization. This leads to metaphase arrest and apoptotic death of cells undergoing mitosis. The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Vinfosiltine sulfate is similar to other vinca alkaloids such as vinblastine and vincristine. it is unique due to its aminophosphonate derivative, which enhances its antineoplastic activity. Similar compounds include:

This compound stands out due to its higher cytotoxicity and potential for encapsulation into liposomes, which improves its therapeutic index and reduces toxicity .

Properties

CAS No.

142102-11-2

Molecular Formula

C51H74N5O14PS

Molecular Weight

1044.2 g/mol

IUPAC Name

methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

InChI

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)/t32-,41-,42-,43+,44+,47-,48+,49+,50-,51-;/m0./s1

InChI Key

BZUUMJJIORUJAU-DVQOEFLDSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.